molecular formula C6H14ClNO2 B14774480 (3R)-3-methylpiperidine-3,4-diol;hydrochloride

(3R)-3-methylpiperidine-3,4-diol;hydrochloride

Cat. No.: B14774480
M. Wt: 167.63 g/mol
InChI Key: HCDNQBHQVVWDNV-QFWZMSBNSA-N
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Description

(3R)-3-methylpiperidine-3,4-diol;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the third position and two hydroxyl groups at the third and fourth positions, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methylpiperidine-3,4-diol;hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a ketone or aldehyde precursor using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are carried out in high-pressure reactors with precise control over temperature and pressure to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to remove the hydroxyl groups.

    Substitution: The methyl group or hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

(3R)-3-methylpiperidine-3,4-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-methylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-Acetyl-3-Methylpiperidine
  • (3R)-3-cyclopentyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro

Uniqueness

(3R)-3-methylpiperidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3R)-3-methylpiperidine-3,4-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-6(9)4-7-3-2-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5?,6-;/m1./s1

InChI Key

HCDNQBHQVVWDNV-QFWZMSBNSA-N

Isomeric SMILES

C[C@]1(CNCCC1O)O.Cl

Canonical SMILES

CC1(CNCCC1O)O.Cl

Origin of Product

United States

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